Methyl 3-(trifluoromethyl)benzoate

Description

The exact mass of the compound Methyl 3-(trifluoromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

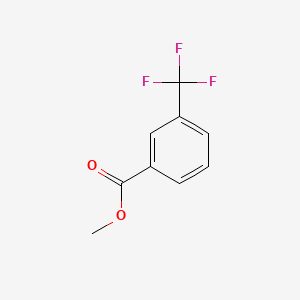

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHNNQCWKYFNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334282 | |

| Record name | Methyl 3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-13-3 | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(trifluoromethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(TRIFLUOROMETHYL)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4KFZ8W2X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to Methyl 3-(trifluoromethyl)benzoate

This guide provides a comprehensive technical overview of Methyl 3-(trifluoromethyl)benzoate, a critical building block in modern chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical innovation.

Methyl 3-(trifluoromethyl)benzoate (CAS No. 2557-13-3) is more than a simple aromatic ester; it is a versatile intermediate whose value is significantly enhanced by the presence of a trifluoromethyl (-CF3) group.[1] This functional group imparts unique electronic properties, making the molecule a highly sought-after component in the synthesis of complex, biologically active molecules.[1] Its primary utility lies in the fields of pharmaceuticals and agrochemicals, where the introduction of a -CF3 group can dramatically improve a molecule's efficacy, metabolic stability, and bioavailability.[1][2][3] This guide will explore the scientific underpinnings of its utility, from its synthesis to its application as a strategic component in drug design.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in research and synthesis.

Table 1: Physicochemical Properties of Methyl 3-(trifluoromethyl)benzoate

| Property | Value | Source(s) |

| CAS Number | 2557-13-3 | [1][4][5][6] |

| Molecular Formula | C₉H₇F₃O₂ | [1][5][7] |

| Molecular Weight | 204.15 g/mol | [1][5][7] |

| Appearance | Colorless to almost colorless clear liquid | [1][7] |

| Boiling Point | 198 °C (at 760 mmHg); 93-95 °C (at 20 mmHg) | [1][8] |

| Density | 1.295 - 1.3 g/mL at 25 °C | [1][4][8] |

| Refractive Index (n20/D) | 1.45 - 1.453 | [1][4] |

| Flash Point | 105 °F (40.6 °C) | [4][8] |

| IUPAC Name | methyl 3-(trifluoromethyl)benzoate | [5][6] |

| Synonyms | Methyl α,α,α-trifluoro-m-toluate, 3-(Trifluoromethyl)benzoic acid methyl ester | [1][7][9] |

Table 2: Key Spectroscopic Data for Analytical Characterization

| Technique | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.5-8.3 ppm) and the methyl ester protons (approx. 3.9 ppm). | [5] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the trifluoromethyl carbon (quartet), and the methoxy carbon. | [5] |

| Infrared (IR) | Strong C=O stretching vibration (ester) around 1720-1740 cm⁻¹, C-F stretching bands, and aromatic C-H bands. | [5][6][10] |

| Mass Spec (GC-MS) | Molecular ion peak (m/z) at 204, with characteristic fragmentation patterns including loss of the methoxy group (m/z 173) and the carbonyl group. | [5][6] |

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The trifluoromethyl group is a bioisostere of the methyl group and is frequently employed in medicinal chemistry to enhance a drug candidate's profile.[11] Its strong electron-withdrawing nature and high lipophilicity are key to its "magic" effect.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This increases the drug's half-life and overall stability.[2]

-

Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2] This is a critical factor for drugs targeting the central nervous system.

-

Binding Affinity : The electronegativity of the -CF3 group can alter the electronic distribution of the entire molecule, potentially leading to stronger and more selective interactions with target receptors or enzymes.[2][3]

The strategic placement of this group, as seen in Methyl 3-(trifluoromethyl)benzoate, provides a ready-made scaffold for incorporating these benefits into novel pharmaceutical agents.[12]

Synthesis and Manufacturing Workflows

The preparation of Methyl 3-(trifluoromethyl)benzoate can be approached via several routes, with the choice depending on the scale and available starting materials.

Workflow 1: Laboratory-Scale Fischer Esterification

The most direct and common laboratory synthesis involves the acid-catalyzed esterification of 3-(Trifluoromethyl)benzoic acid with methanol. The causality is straightforward: a protic acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Laboratory synthesis workflow for Methyl 3-(trifluoromethyl)benzoate.

Detailed Protocol:

-

Reaction Setup : To a solution of 3-(Trifluoromethyl)benzoic acid (1.0 eq) in excess methanol (which acts as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Esterification : Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup : Allow the reaction to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final colorless liquid.

Workflow 2: Industrial Synthesis Route

On an industrial scale, a multi-step process starting from more readily available materials is often employed. A patented method involves side-chain chlorination, fluorination, and subsequent esterification.[13] This approach avoids the direct use of the more expensive 3-(trifluoromethyl)benzoic acid.

Caption: Industrial synthesis pathway for Methyl 3-(trifluoromethyl)benzoate.

This industrial method is advantageous due to the use of cheaper, high-volume raw materials like chlorine and anhydrous hydrofluoric acid.[13] The intermediate products do not require extensive purification before proceeding to the next step, making the process more efficient for large-scale production.[13]

Applications in Research and Development

The unique properties conferred by the -CF3 group make this compound a valuable intermediate in several high-value sectors.

-

Pharmaceutical Development : This is the primary application. The compound serves as a key building block for synthesizing a wide range of pharmaceuticals.[1] The trifluoromethylphenyl moiety is a common feature in drugs targeting various conditions, from cancer to neurological disorders.[2][12]

-

Agrochemicals : It is used in the formulation of modern herbicides and insecticides. The -CF3 group enhances the biological activity and selectivity of these agents, leading to more effective crop protection.[1]

-

Material Science : The compound is incorporated into advanced polymers and coatings to enhance chemical resistance, durability, and thermal stability.[1] Fluorinated materials are known for their low surface energy and high performance in demanding industrial applications.[1]

-

Analytical Chemistry : Due to its stability and purity, it can be used as a standard in analytical methods for instrument calibration and ensuring measurement accuracy.[1]

Safety, Handling, and Storage

Proper handling of Methyl 3-(trifluoromethyl)benzoate is crucial due to its hazardous properties.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | [5][14] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][14] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][14] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][14] |

Self-Validating Handling Protocol:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[14] Ventilation equipment should be explosion-resistant.[14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

-

Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources.[14][16] Use spark-free tools when handling.[14] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.

-

Spill Management : For small spills, absorb with an inert material (e.g., vermiculite, sand) and collect in a sealed container for flammable waste disposal.[14] Avoid breathing vapors from the spill.[14]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials.[14][16] Keep the container tightly sealed.[14][16] Recommended storage temperature is often between 2-8°C.[1]

Conclusion

Methyl 3-(trifluoromethyl)benzoate is a quintessential example of a modern chemical building block whose value is defined by a single, powerful functional group. Its strategic importance in drug discovery and materials science is well-established, driven by the predictable and beneficial enhancements provided by the trifluoromethyl moiety. For researchers and developers, a deep understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213. PubChem, National Center for Biotechnology Information. [Link]

- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

Methyl 3-trifluoromethylbenzoate. NIST WebBook, SRD 69. [Link]

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. [Link]

-

Methyl 3-(trifluoromethyl)benzoate - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central, National Institutes of Health. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Methyl 3-(trifluoromethyl)benzoate CAS#: 2557-13-3 [m.chemicalbook.com]

- 5. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-trifluoromethylbenzoate [webbook.nist.gov]

- 7. Methyl 3-(Trifluoromethyl)benzoate | CymitQuimica [cymitquimica.com]

- 8. Methyl 3-(trifluoromethyl)benzoate CAS#: 2557-13-3 [amp.chemicalbook.com]

- 9. Methyl 3-(Trifluoromethyl)benzoate | 2557-13-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.es [fishersci.es]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Foreword: The Strategic Importance of the Trifluoromethyl Group

An In-depth Technical Guide to the Physical Properties of Methyl 3-(trifluoromethyl)benzoate

This guide provides a comprehensive technical overview of Methyl 3-(trifluoromethyl)benzoate, a critical fluorinated building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind the compound's unique characteristics, offering field-proven insights into its handling, synthesis, and application, grounded in authoritative scientific principles.

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1] Its incorporation into a molecule, such as the benzoate ester detailed herein, imparts a unique constellation of properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the reactivity and electronic properties of the aromatic ring.[2] Furthermore, the -CF₃ group significantly enhances lipophilicity and metabolic stability, properties that are fundamental to designing effective drug candidates with improved pharmacokinetic profiles.[1][3] Methyl 3-(trifluoromethyl)benzoate serves as a readily available and versatile intermediate for introducing this "magic" functional group into more complex molecular architectures.[2][4]

Section 1: Core Physicochemical Properties

Methyl 3-(trifluoromethyl)benzoate is a colorless to nearly colorless clear liquid at room temperature.[4][5] Its fundamental physical properties are a direct consequence of its molecular structure: a benzene ring substituted with an electron-withdrawing trifluoromethyl group and an electron-withdrawing methyl ester group.

Table 1: Key Physicochemical Data for Methyl 3-(trifluoromethyl)benzoate

| Property | Value | Source(s) |

| CAS Number | 2557-13-3 | [4][6][7] |

| Molecular Formula | C₉H₇F₃O₂ | [4][5][7] |

| Molecular Weight | 204.15 g/mol | [4][5][7] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Boiling Point | 198 °C (at 760 mmHg) | [4] |

| 93-95 °C (at 20 mmHg) | [6][8] | |

| Density | 1.295 - 1.3 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.450 - 1.453 | [4][6] |

| Vapor Pressure | 0.002 - 0.023 Pa (at 20-50 °C) | [6] |

| LogP | 3.0 (at 22 °C, pH 4-10) | [9] |

Causality Insight: The high boiling point relative to non-fluorinated methyl benzoate (201 °C) is influenced by the increased molecular weight and strong dipole moment imparted by the -CF₃ group.[10] The significant reduction in boiling point under vacuum is a critical experimental parameter, enabling purification by distillation at lower temperatures to prevent thermal degradation.

Section 2: Spectroscopic Signature for Structural Verification

Confirming the identity and purity of Methyl 3-(trifluoromethyl)benzoate is paramount. The following spectroscopic data are characteristic of the compound's structure.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band corresponding to the C=O (ester carbonyl) stretch is expected around 1720-1740 cm⁻¹. Additional prominent peaks will be observed for C-O stretching and C-F stretching, typically in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.[7][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The four aromatic protons will appear as a complex multiplet in the region of 7.5-8.2 ppm, with splitting patterns dictated by their positions relative to the two deactivating groups.

-

¹³C NMR: The spectrum will display a signal for the ester carbonyl carbon around 165 ppm and the methyl carbon around 52 ppm. The aromatic region will show several distinct signals, including a quartet for the carbon attached to the -CF₃ group due to C-F coupling.[12]

-

¹⁹F NMR: This is a definitive test. The spectrum will exhibit a sharp singlet around -63 ppm, characteristic of the three equivalent fluorine atoms in the trifluoromethyl group.[12]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 204.15.[13] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 173, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 145.

Section 3: Synthesis and Purification Workflow

A common industrial synthesis route for Methyl 3-(trifluoromethyl)benzoate involves a multi-step process starting from m-methylbenzoyl chloride. This method is advantageous as it utilizes readily available and cost-effective starting materials.[14]

Diagram 1: Synthesis Workflow

Caption: Multi-step synthesis of Methyl 3-(trifluoromethyl)benzoate.

Experimental Protocol: Synthesis

Self-Validating System: Each step in this protocol is designed to drive the reaction to completion. The intermediate products are often used directly in the subsequent step without extensive purification, which is efficient for large-scale production.[14] Final purification by vacuum distillation is critical for achieving the high purity (≥98%) required for research applications.[4][5]

-

Side-Chain Chlorination: m-Methylbenzoyl chloride is reacted with chlorine gas under UV illumination at a temperature of 120-135 °C.[14] The reaction is typically carried out in a suitable solvent like p-chlorobenzotrifluoride. The progress is monitored until the methyl group is fully chlorinated to a trichloromethyl group, yielding m-(trichloromethyl)benzoyl chloride.

-

Fluorination: The crude m-(trichloromethyl)benzoyl chloride is then subjected to fluorination. This is achieved by reacting it with anhydrous hydrogen fluoride (HF) under high pressure (1.0-4.0 MPa) and elevated temperature (60-150 °C).[14] This halogen exchange (Halex) reaction replaces the chlorine atoms with fluorine, producing m-(trifluoromethyl)benzoyl fluoride.

-

Esterification: The resulting m-(trifluoromethyl)benzoyl fluoride is esterified by reaction with methanol. This step yields the final product, Methyl 3-(trifluoromethyl)benzoate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure (e.g., 20 mmHg) to yield the final product with high purity.[6][8]

Section 4: Safety, Handling, and Storage Protocols

Methyl 3-(trifluoromethyl)benzoate is a flammable liquid and an irritant.[7] Adherence to strict safety protocols is essential.

Table 2: GHS Hazard Information and Precautions

| Hazard Class | GHS Statement | Precautionary Measures |

| Flammable Liquid | H226: Flammable liquid and vapor | Keep away from heat, sparks, and open flames. Use spark-free tools.[7][15] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[7][16] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side shields or chemical goggles.[7][16] |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or under a chemical fume hood.[7] |

Standard Operating Procedures (SOP)

-

Handling: Always handle in a well-ventilated area, avoiding inhalation of vapors.[15] Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16] Ensure all equipment is properly grounded to prevent static discharge.[15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[15] The recommended storage temperature is between 2-8 °C for long-term stability.[4] Keep containers tightly sealed.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[15] For larger spills, evacuate the area and remove all ignition sources.[15]

Section 5: Relevance in Research and Development

The utility of Methyl 3-(trifluoromethyl)benzoate stems directly from the physicochemical impact of the -CF₃ group on molecular properties.

Diagram 2: Logic of Application in Drug Discovery

Caption: Influence of the trifluoromethyl group on drug properties.

This compound is a key building block for synthesizing a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[4] The trifluoromethyl group is often used as a bioisostere for other groups, like a chlorine atom or a methyl group, to fine-tune a molecule's properties.[1] Its presence can enhance binding selectivity, improve solubility, and increase resistance to metabolic degradation by cytochrome P450 enzymes, ultimately leading to more stable and effective drug candidates.[1][3] Numerous FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in successful drug design.[17]

Conclusion

Methyl 3-(trifluoromethyl)benzoate is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined physical properties, predictable spectroscopic signature, and established synthesis routes make it a reliable component in the research and development pipeline. A thorough understanding of its characteristics, from its boiling point under vacuum to the electronic influence of its trifluoromethyl group, empowers scientists to leverage its full potential in creating novel pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520213, Methyl 3-(trifluoromethyl)benzoate. Retrieved from [Link]

-

LabSolutions. (n.d.). Methyl 3-(trifluoromethyl)benzoate. Retrieved from [Link]

- Google Patents. (2012). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

SpectraBase. (n.d.). Methyl 3-(trifluoromethyl)benzoate [ATR-IR]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141265, Methyl 3,5-bis(trifluoromethyl)benzoate. Retrieved from [Link]

-

Supporting Information. (n.d.). Angew. Chem. Int. Ed. Retrieved from [Link]

-

Supporting Information. (n.d.). Org. Lett. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-trifluoromethylbenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]

-

Chem-Space. (n.d.). methyl-3-(trifluoromethyl)benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-3-(trifluoromethyl)benzoic acid [Vapor Phase IR]. Retrieved from [Link]

-

Caraculacu, A. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved from [Link]

-

ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). Retrieved from [Link]

-

Mase, N. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Retrieved from [Link]

-

Mase, N. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 3-(Trifluoromethyl)benzoate | CymitQuimica [cymitquimica.com]

- 6. Methyl 3-(trifluoromethyl)benzoate CAS#: 2557-13-3 [m.chemicalbook.com]

- 7. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. Methyl 3-(trifluoromethyl)benzoate CAS#: 2557-13-3 [amp.chemicalbook.com]

- 10. ScenTree - Methyl benzoate (CAS N° 93-58-3) [scentree.co]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. Methyl 3-trifluoromethylbenzoate [webbook.nist.gov]

- 14. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.es [fishersci.es]

- 17. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to the Structure and Bonding of Methyl 3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(trifluoromethyl)benzoate is a substituted aromatic ester with the chemical formula C₉H₇F₃O₂.[1][2][3] It is also commonly known as methyl m-trifluoromethylbenzoate.[1] This compound serves as a critical and versatile building block in the synthesis of high-value organic molecules, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors.[2] Its utility is derived from the unique interplay of its three core components: a planar benzene ring, a methyl ester functional group, and a powerfully electron-withdrawing trifluoromethyl group. The strategic placement of the trifluoromethyl group at the meta-position profoundly influences the molecule's electronic architecture, reactivity, and physicochemical properties, making it an indispensable intermediate for designing molecules with enhanced metabolic stability, lipophilicity, and target-binding affinity.[2][4][5] This guide provides a detailed exploration of the structural and bonding characteristics that underpin the compound's significance.

Molecular Architecture and Conformational Landscape

The structure of Methyl 3-(trifluoromethyl)benzoate is defined by a central benzene ring substituted at the 1- and 3-positions. The IUPAC name is methyl 3-(trifluoromethyl)benzoate, and its CAS Registry Number is 2557-13-3.[1][6]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | PubChem[1], Chem-Impex[2] |

| Molecular Weight | 204.15 g/mol | PubChem[1], Chem-Impex[2] |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex[2] |

| Boiling Point | 198 °C | Chem-Impex[2] |

| Density | ~1.3 g/mL | Chem-Impex[2] |

The molecule's core is the aromatic ring, which maintains a planar geometry. The ester group (-COOCH₃) is also largely planar. While free rotation can occur around the single bonds connecting the substituents to the ring, the meta-positioning of the ester and trifluoromethyl groups minimizes direct steric hindrance between them. This contrasts with ortho-substituted analogues, where steric clash can force substituents out of the ring's plane, altering conjugation and reactivity.[7]

Electronic Structure: A Tale of Two Electron-Withdrawing Groups

The bonding and reactivity of Methyl 3-(trifluoromethyl)benzoate are dominated by the powerful electronic effects of its substituents.

-

The Trifluoromethyl (-CF₃) Group: This group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[8] The three highly electronegative fluorine atoms pull electron density away from the central carbon atom, which in turn strongly withdraws electron density from the aromatic ring through the sigma bond framework. This is known as a negative inductive effect (-I).[4][8] This effect significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack.[9] Furthermore, the carbon-fluorine bonds are exceptionally strong (bond dissociation energy of ~485 kJ/mol), contributing to the high metabolic stability of drug candidates containing this moiety.[4]

-

The Methyl Ester (-COOCH₃) Group: The ester group also withdraws electron density from the ring. It exerts a negative inductive effect (-I) due to the electronegativity of its oxygen atoms and a negative mesomeric or resonance effect (-M) by delocalizing the ring's pi-electrons into the carbonyl group.

The meta-arrangement of these two deactivating groups creates a highly electron-deficient aromatic ring. Their effects are additive, reinforcing the withdrawal of electron density and profoundly influencing the molecule's reactivity and spectroscopic properties.

Reactivity Profile

-

Aromatic Ring: The benzene ring is strongly deactivated towards electrophilic aromatic substitution (EAS). Any forced EAS reaction would be directed to the C5 position, which is meta to both existing substituents.

-

Ester Group: The carbonyl carbon of the ester is highly electrophilic, readily undergoing nucleophilic acyl substitution. It can be hydrolyzed to 3-(trifluoromethyl)benzoic acid or transesterified with other alcohols. The electron-withdrawing nature of the trifluoromethylated ring enhances the partial positive charge on the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted methyl benzoate.

Significance in Drug Discovery and Materials Science

The structural and electronic features of Methyl 3-(trifluoromethyl)benzoate translate directly to its widespread use as a strategic intermediate.

-

Pharmaceutical Development: The trifluoromethyl group is a privileged moiety in modern drug design. [5][10][11]Its incorporation into a drug candidate can significantly enhance key properties:

-

Metabolic Stability: The strength of the C-F bond prevents metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life. [4] * Lipophilicity: The -CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and the blood-brain barrier. [4][5] * Binding Affinity: The group's strong dipole and ability to form specific interactions (e.g., hydrogen bonds, halogen bonds) can enhance binding to target proteins. [4] Methyl 3-(trifluoromethyl)benzoate provides a reliable scaffold to introduce this critical functional group into complex pharmaceutical agents. [2]

-

-

Agrochemicals and Materials Science: In agrochemicals, the same properties that benefit pharmaceuticals—such as enhanced stability and efficacy—are highly valued. [2]In materials science, incorporating this compound into polymers or coatings can impart increased chemical resistance, thermal stability, and durability. [2]

Conclusion

Methyl 3-(trifluoromethyl)benzoate is more than a simple chemical intermediate; it is a carefully designed molecular tool. Its structure and bonding are governed by the powerful, electron-withdrawing nature of the trifluoromethyl group, acting in concert with the methyl ester. This electronic arrangement deactivates the aromatic ring while activating the ester carbonyl, creating a distinct reactivity profile that is validated by comprehensive spectroscopic data. These fundamental physicochemical properties are precisely what make Methyl 3-(trifluoromethyl)benzoate an invaluable precursor in the development of advanced pharmaceuticals, high-performance materials, and effective agrochemicals, where metabolic stability, lipophilicity, and chemical robustness are paramount.

References

-

PubChem. (n.d.). Methyl 3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). METHYL 3-(TRIFLUOROMETHYL)BENZOATE. Retrieved from [Link]

- Google Patents. (2012). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

Kano, K., et al. (2022). Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. Magnetochemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-bis(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-trifluoromethylbenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]

-

Annunziata, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved from [Link]

-

Abraham, R. J., et al. (2000). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Roberts, J. D., et al. (1949). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society. Retrieved from [Link]

-

Shen, X., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Retrieved from [Link]

-

Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Request PDF. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Retrieved from [Link]

-

Annunziata, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]

-

Pernpointner, C., et al. (2022). Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Aminoalcohols. The Journal of Organic Chemistry. Retrieved from [Link]

-

American Chemical Society. (2023). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 3-trifluoromethylbenzoate [webbook.nist.gov]

- 7. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

1H NMR spectrum of Methyl 3-(trifluoromethyl)benzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(trifluoromethyl)benzoate

Introduction

Overview of Methyl 3-(trifluoromethyl)benzoate: Structure and Applications

Methyl 3-(trifluoromethyl)benzoate is a substituted aromatic ester with the chemical formula C₉H₇F₃O₂.[1][2] Its structure consists of a benzene ring substituted at the 1- and 3- positions with a methoxycarbonyl group (-COOCH₃) and a trifluoromethyl group (-CF₃), respectively. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the benzene ring, which in turn impacts the compound's chemical reactivity and spectroscopic characteristics.[3] This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the -CF₃ group can enhance metabolic stability and binding affinity.[3]

The Role of ¹H NMR Spectroscopy in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms (protons) within a molecule. By analyzing parameters such as chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J), researchers can confirm the identity and purity of a synthesized compound like methyl 3-(trifluoromethyl)benzoate.

Core Objectives of This Guide

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of methyl 3-(trifluoromethyl)benzoate. Authored from the perspective of a Senior Application Scientist, this document aims to:

-

Provide a theoretical prediction of the ¹H NMR spectrum based on first principles of molecular structure and substituent effects.

-

Detail a robust, field-proven experimental protocol for acquiring a high-resolution ¹H NMR spectrum.

-

Offer a step-by-step interpretation of the experimental spectrum, assigning each signal to its corresponding proton.

-

Serve as an authoritative resource for researchers, chemists, and quality control professionals working with this and structurally related compounds.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

Before acquiring the spectrum, a theoretical analysis based on the molecular structure allows for a robust prediction of the expected signals. This is crucial for efficient and accurate data interpretation.

Molecular Structure and Proton Environments

The structure of methyl 3-(trifluoromethyl)benzoate possesses five distinct proton environments, which should give rise to five unique signals in the ¹H NMR spectrum. There are four aromatic protons and three methyl protons.

Caption: Molecular structure of Methyl 3-(trifluoromethyl)benzoate with proton numbering.

Effects of Substituents on the Aromatic Ring

The chemical shifts of the aromatic protons are heavily influenced by the electronic effects of the two substituents.

-

The Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It de-shields (moves downfield) all protons on the ring, particularly those at the ortho (H-2, H-4) and para (H-6) positions.

-

The Methoxycarbonyl (-COOCH₃) Group: This group is also electron-withdrawing and de-shields the aromatic protons.[4] Its de-shielding effect is most pronounced at the ortho (H-2, H-6) and para (H-4) positions.

The combined effect of these two meta-positioned, electron-withdrawing groups results in all aromatic protons being shifted significantly downfield compared to benzene (δ ≈ 7.3 ppm).[5] The proton situated between the two substituents (H-2) is expected to be the most de-shielded and appear furthest downfield.

Predicted Chemical Shifts, Multiplicity, and Coupling Constants

Based on the structure, we can predict the characteristics of each signal.

-

Methyl Protons (-OCH₃): These three protons are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Protons on a carbon bonded to an oxygen atom typically resonate in the δ 3-4 ppm range.[6]

-

Aromatic Protons (H-2, H-4, H-5, H-6): These four protons are all in unique chemical environments and will each produce a distinct signal.[7]

-

H-2: This proton is ortho to both the -COOCH₃ and -CF₃ groups. It is expected to be the most downfield. It has one meta-coupling to H-4 and one meta-coupling to H-6. Meta couplings (⁴J) are typically small (2-3 Hz), so this signal may appear as a narrow triplet or a singlet.[5]

-

H-4: This proton is ortho to the -CF₃ group and para to the -COOCH₃ group. It has an ortho-coupling to H-5 (³J ≈ 7-10 Hz) and a meta-coupling to H-2 (⁴J ≈ 2-3 Hz). This signal is expected to be a doublet of doublets (dd) or a simple doublet if the meta-coupling is not resolved.

-

H-5: This proton is meta to both substituents. It has an ortho-coupling to H-4 (³J ≈ 7-10 Hz) and an ortho-coupling to H-6 (³J ≈ 7-10 Hz). If these two coupling constants are similar, the signal will appear as a triplet (t).

-

H-6: This proton is ortho to the -COOCH₃ group and para to the -CF₃ group. It has an ortho-coupling to H-5 (³J ≈ 7-10 Hz) and a meta-coupling to H-2 (⁴J ≈ 2-3 Hz). This signal should appear as a doublet of doublets (dd) or a simple doublet.

-

Caption: Predicted spin-spin coupling relationships for aromatic protons.

Summary of Predicted Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| H-2 | > 8.2 (Most downfield) | Singlet (s) or narrow triplet | ⁴J ≈ 2-3 |

| H-4 / H-6 | 7.8 - 8.2 | Doublet (d) or Doublet of Doublets (dd) | ³J ≈ 7-10, ⁴J ≈ 2-3 |

| H-5 | ~7.6 | Triplet (t) | ³J ≈ 7-10 |

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The following protocol describes a self-validating system for acquiring a publication-quality ¹H NMR spectrum. The key is to ensure high signal-to-noise, proper resolution, and accurate chemical shift referencing.

Rationale for Parameter Selection

-

Solvent: Deuterated chloroform (CDCl₃) is selected for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm).[8]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its chemical shift defined as δ 0.00 ppm.[9] Its volatility and inertness make it ideal.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is crucial for resolving the complex multiplets in the aromatic region, minimizing second-order effects and providing better signal dispersion.[9]

Materials and Instrumentation

-

Sample: Methyl 3-(trifluoromethyl)benzoate (>98% purity).[3]

-

Solvent: CDCl₃ (99.8 atom % D), with 0.03% (v/v) TMS.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Equipment: 5 mm NMR tubes, volumetric flasks, micropipettes.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of methyl 3-(trifluoromethyl)benzoate directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.

-

Mixing: Gently swirl the vial until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Validation: Ensure the final solution height in the tube is approximately 4-5 cm, consistent with the spectrometer's detection coil height.

Spectrometer Setup and Data Acquisition

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Tuning & Matching: Tune and match the probe to the sample to maximize signal sensitivity.

-

Acquisition Parameters:

-

Pulse Program: Standard 90° pulse experiment.

-

Acquisition Time (at): ~3-4 seconds (to ensure good digital resolution).

-

Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons).

-

Number of Scans (ns): 8-16 scans (sufficient for good signal-to-noise for a sample of this concentration).

-

Spectral Width (sw): 0-12 ppm.

-

Data Analysis and Interpretation: From Raw Data to Structural Confirmation

Processing the Free Induction Decay (FID)

-

Fourier Transform: Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase to ensure all peaks are in pure absorption mode with a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to remove any broad distortions.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. If TMS is not present, the residual CDCl₃ peak can be referenced to δ 7.26 ppm.[10]

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Detailed Spectrum Analysis

The experimental ¹H NMR data for methyl 3-(trifluoromethyl)benzoate in CDCl₃ confirms the theoretical predictions with high accuracy.[11]

Assignment of Resonances

-

δ 3.96 (s, 3H): This singlet integrates to three protons and falls within the expected range for methyl ester protons. It is unambiguously assigned to the -OCH₃ group.[11]

-

δ 8.31 (s, 1H): This sharp singlet, integrating to one proton, is the most downfield signal. This position is consistent with a proton being strongly de-shielded by two adjacent electron-withdrawing groups. It is assigned to H-2 .[11]

-

δ 8.23 (d, J = 7.8 Hz, 1H): This doublet integrates to one proton. The large coupling constant (7.8 Hz) is characteristic of an ortho-coupling. This signal is assigned to one of the protons ortho to a substituent and ortho to another proton. Given its downfield shift, it is likely ortho to the powerful -CF₃ group, thus it is assigned to H-4 .[11]

-

δ 7.82 (d, J = 7.8 Hz, 1H): This signal is also a doublet with a characteristic ortho-coupling constant, integrating to one proton. It is less downfield than the H-4 proton, consistent with it being ortho to the -COOCH₃ group. This signal is assigned to H-6 .[11]

-

δ 7.59 (t, J = 7.8 Hz, 1H): This signal appears as a triplet, integrating to one proton. The triplet multiplicity arises from this proton being coupled to two adjacent ortho protons (H-4 and H-6) with nearly identical coupling constants (J = 7.8 Hz). This pattern is definitive for H-5 .[11]

Tabulated ¹H NMR Data for Methyl 3-(trifluoromethyl)benzoate

The following table summarizes the experimentally observed data.[11]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.31 | s | - | 1H | H-2 |

| 8.23 | d | 7.8 | 1H | H-4 |

| 7.82 | d | 7.8 | 1H | H-6 |

| 7.59 | t | 7.8 | 1H | H-5 |

| 3.96 | s | - | 3H | -OCH₃ |

Corroboration with ¹³C and ¹⁹F NMR Data

While beyond the scope of this guide, ¹³C and ¹⁹F NMR spectroscopy would provide further structural confirmation. For instance, the ¹⁹F NMR spectrum would show a singlet around δ -63 ppm, characteristic of a -CF₃ group attached to a benzene ring.[11] The ¹³C NMR would show nine distinct carbon signals (as C-F coupling would split the CF₃ signal), confirming the number of unique carbon environments.[11]

Conclusion

Summary of Findings

The ¹H NMR spectrum of methyl 3-(trifluoromethyl)benzoate is a prime example of how fundamental principles of chemical shifts and spin-spin coupling can be applied to elucidate a complex substitution pattern on an aromatic ring. The spectrum displays five distinct and well-resolved signals, all of which can be unambiguously assigned. The powerful de-shielding effects of the meta-positioned -CF₃ and -COOCH₃ groups dominate the aromatic region, pushing all four protons downfield of δ 7.5 ppm. The observed multiplicities—a triplet, two doublets, and a singlet in the aromatic region, plus the methyl singlet—perfectly match the predicted coupling patterns.

Broader Implications for Quality Control and Research

This detailed analysis serves as a benchmark for the quality control and characterization of methyl 3-(trifluoromethyl)benzoate. Any deviation from the reported chemical shifts, multiplicities, or the appearance of extraneous peaks would indicate the presence of impurities or isomeric byproducts. For researchers in drug development and materials science, a thorough understanding of this spectrum is crucial for reaction monitoring, purity assessment, and the characterization of novel derivatives.

References

- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Deriv

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- Short Summary of 1H-NMR Interpret

- Methyl 3-(trifluoromethyl)benzoate.

- METHYL 3-(TRIFLUOROMETHYL)BENZOATE.

- Explain the relative chemical shifts of the benzene ring protons. Pearson.

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". American Chemical Society.

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 Source". American Chemical Society.

- Methyl 3-(trifluoromethyl)benzoate.

- Supporting Information for "Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide". The Royal Society of Chemistry.

- Supporting Information for "A mild and efficient method for the synthesis of esters from carboxylic acids and alcohols". The Royal Society of Chemistry.

- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

Sources

- 1. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

13C NMR of Methyl 3-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the ¹³C NMR of Methyl 3-(trifluoromethyl)benzoate

Authored by: A Senior Application Scientist

Introduction

Methyl 3-(trifluoromethyl)benzoate is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring both an electron-withdrawing trifluoromethyl (-CF₃) group and a methyl ester (-COOCH₃) group on an aromatic ring, presents a compelling case for detailed spectroscopic analysis. Among the analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of the molecule.

This guide offers a comprehensive exploration of the ¹³C NMR spectrum of methyl 3-(trifluoromethyl)benzoate. We will move from the foundational principles that govern the spectrum's appearance to a practical, field-tested protocol for data acquisition. The objective is to provide researchers, scientists, and drug development professionals with not only the data but also the causal logic required to interpret and leverage this powerful analytical tool with confidence.

Theoretical Framework: Substituent Effects on the Aromatic System

The chemical shift of each carbon atom in methyl 3-(trifluoromethyl)benzoate is dictated by its local electronic environment. This environment is profoundly influenced by the two substituents attached to the benzene ring.

-

The Trifluoromethyl (-CF₃) Group: This group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deactivates the aromatic ring, decreasing electron density, particularly at the ortho and para positions.[2] This decrease in electron density leads to a deshielding effect, causing the corresponding carbon nuclei to resonate at a higher chemical shift (further downfield).[2]

-

The Methyl Ester (-COOCH₃) Group: The ester group is also electron-withdrawing and deactivating. The carbonyl carbon (C=O) is significantly deshielded and appears far downfield in the spectrum, typically in the 160-185 ppm range.[3] Its effect on the aromatic ring carbons is also to deshield them, contributing to the overall downfield shift of the ring system.

The interplay of these two meta-positioned groups results in a unique electronic landscape across the benzene ring, which is directly mapped by the ¹³C NMR spectrum.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion of the NMR data, the carbon atoms of methyl 3-(trifluoromethyl)benzoate are numbered as shown in the diagram below.

Caption: Numbering scheme for methyl 3-(trifluoromethyl)benzoate.

Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of a fluorinated compound is often more complex than that of its non-fluorinated analogs.[4] This complexity arises from spin-spin coupling between the ¹³C nuclei and the ¹⁹F nuclei, which have a natural abundance of 100% and a spin of ½. This C-F coupling provides a wealth of structural information.

Chemical Shifts and Signal Assignments

The spectrum exhibits eight distinct carbon signals, as expected from the molecule's structure (six for the aromatic ring, one for the carbonyl group, one for the methyl group, and one for the trifluoromethyl group). The approximate chemical shifts and assignments are detailed in the table below.

| Carbon Atom | Multiplicity (due to C-F coupling) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C=O | Singlet (s) | 165.80 | - |

| C1 | Singlet (s) | 132.82 | - |

| C3 | Quartet (q) | 131.10 | ²J(C-F) ≈ 33 |

| C5 | Singlet (s) | 131.03 | - |

| C4 | Quartet (q) | 129.47 | ³J(C-F) ≈ 3.6 |

| C2 | Quartet (q) | 126.58 | ³J(C-F) ≈ 3.8 |

| C6 | Singlet (s) | 129.08 | - |

| -CF₃ | Quartet (q) | 123.70 | ¹J(C-F) ≈ 271 |

| -OCH₃ | Singlet (s) | 52.54 | - |

Data sourced from reference[5].

Analysis of C-F Coupling Constants

The presence of the -CF₃ group causes the signals for C3, C2, C4, and the -CF₃ carbon itself to appear as quartets in the proton-decoupled spectrum.[6] This is a direct result of coupling to the three equivalent fluorine atoms (n+1 rule, where n=3).

-

One-Bond Coupling (¹JCF): The largest coupling constant, observed for the -CF₃ carbon at ~271 Hz, is the one-bond coupling.[5][7] This signal can sometimes be difficult to observe due to its low intensity (split into a quartet) and the absence of a Nuclear Overhauser Effect (NOE).[8]

-

Two-Bond Coupling (²JCF): The carbon directly attached to the -CF₃ group, C3, shows a two-bond coupling of approximately 33 Hz.[5]

-

Three-Bond Coupling (³JCF): The carbons meta to the -CF₃ group, C2 and C4, exhibit smaller three-bond couplings of around 3.6-3.8 Hz.[5]

-

Long-Range Coupling: In some aromatic systems, C-F coupling can be observed over as many as eight bonds, although four-bond coupling (⁴JCF) to C5 and C1 is not distinctly resolved in this case.[6]

The magnitudes of these coupling constants are highly diagnostic and confirm the position of the trifluoromethyl group on the aromatic ring.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Adherence to a rigorous and well-justified protocol is essential for obtaining a high-quality, interpretable ¹³C NMR spectrum. The following workflow is a self-validating system designed for accuracy and reproducibility.

Workflow Diagram

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical to ensure a homogeneous solution, which is necessary for achieving sharp, well-resolved NMR signals.

-

Protocol:

-

Weigh approximately 50-100 mg of methyl 3-(trifluoromethyl)benzoate into a clean, dry vial.[9] A higher concentration is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope and the signal splitting from C-F coupling.[6][9]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[9] CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its well-defined solvent signal for referencing.[10]

-

Gently agitate the vial to ensure complete dissolution. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents magnetic field distortions that can degrade spectral quality.[10]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

-

Instrument Setup and Data Acquisition:

-

Rationale: Careful instrument setup ensures optimal sensitivity and resolution. The choice of acquisition parameters is a balance between signal-to-noise and experimental time.

-

Protocol:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes signal line widths.

-

Use a standard proton-decoupled ¹³C acquisition pulse program. This simplifies the spectrum by removing ¹H-¹³C couplings, leaving only the ¹³C-¹⁹F couplings visible.

-

Set an appropriate spectral width (e.g., 0 to 200 ppm) to encompass all expected carbon signals.

-

Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 256 to 1024 scans are typically sufficient.

-

Expert Tip: For fluorinated compounds, it is sometimes beneficial to use a longer relaxation delay (e.g., 2-5 seconds) to allow quaternary carbons and the CF₃ carbon, which have long relaxation times and no NOE enhancement, to fully relax between pulses.

-

-

-

Data Processing:

-

Rationale: Proper processing converts the raw time-domain data (FID) into a frequency-domain spectrum that is clear and accurately calibrated.

-

Protocol:

-

Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to its known value of 77.16 ppm.[11]

-

-

Conclusion

The ¹³C NMR spectrum of methyl 3-(trifluoromethyl)benzoate is a rich source of structural information. The chemical shifts of the eight unique carbon atoms are dictated by the strong electron-withdrawing nature of the trifluoromethyl and methyl ester substituents. Furthermore, the characteristic quartet splitting patterns and the magnitudes of the ¹J, ²J, and ³J C-F coupling constants provide unambiguous confirmation of the trifluoromethyl group's placement and connectivity. By following a robust experimental protocol, researchers can acquire high-quality data, enabling confident structural verification and providing a detailed electronic picture of this important chemical intermediate.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

- Supporting Information for an unspecified article, providing NMR data for various trifluoromethylated compounds.

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Jakubowski, H. (n.d.). Summary of C13-NMR Interpretation. College of Saint Benedict/Saint John's University. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. [Link]

-

Linclau, B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. The Journal of Organic Chemistry. [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

Tsuji, Y., et al. (2020). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

University of California, San Diego. (n.d.). Fluorine NMR. UCSD Chemistry & Biochemistry. [Link]

-

EPFL. (n.d.). InfoSheet: NMR sample preparation. École Polytechnique Fédérale de Lausanne. [Link]

-

Kuprov, I. (2020). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2023). The ¹³C APT NMR spectra peak splitting's with coupling constants caused by the fluorine in compounds 11 (A) and 15 (B). ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethylbenzoic acid, butyl ester - Optional[13C NMR]. Wiley. [Link]

-

PubChem. (n.d.). Methyl 3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]

-

American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between... Pearson. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

Supporting Information for an unspecified article. The Royal Society of Chemistry. [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13 C NMR spectroscopy!. JEOL. [Link]

-

American Chemical Society. (n.d.). Fluorine-19 NMR studies of fluoroaromatic systems with complete proton decoupling. ACS Publications. [Link]

- Supporting Information for an unspecified article.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. Quora. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Wishart Research Group. [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. RSC Publishing. [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. rsc.org [rsc.org]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. epfl.ch [epfl.ch]

Introduction: Elucidating Structure Through Molecular Vibrations

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 3-(trifluoromethyl)benzoate

Methyl 3-(trifluoromethyl)benzoate, with the chemical formula C₉H₇F₃O₂, is a pivotal building block in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance polymers.[1] Its utility stems from the unique electronic properties imparted by the trifluoromethyl (-CF₃) group, which can significantly enhance the biological activity, chemical stability, and lipophilicity of target molecules.[1]

Given its role as a critical intermediate, the unambiguous confirmation of its molecular structure is paramount for researchers and drug development professionals. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the absorption of infrared radiation by a molecule's vibrating bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for the identification of key functional groups and the overall structural framework.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of spectral data. It provides a detailed mechanistic breakdown of the IR spectrum of Methyl 3-(trifluoromethyl)benzoate, explains the causal relationships between molecular structure and spectral features, and presents a validated protocol for acquiring and interpreting the data.

Molecular Architecture and Its Vibrational Signature

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with its own characteristic vibrational modes (stretching and bending).

Caption: Molecular Structure of Methyl 3-(trifluoromethyl)benzoate.

The primary functional groups contributing to the IR spectrum are:

-

Aromatic Ring: A meta-disubstituted benzene ring.

-

Ester: An aromatic ester group (-COOCH₃).

-

Trifluoromethyl Group: A -CF₃ group.

-

Methyl Group: The -CH₃ of the ester.

Predictive Analysis of IR Absorption Bands

The overall spectrum is a superposition of the absorption bands from each functional group. The position, intensity, and shape of these bands are highly diagnostic. Aromatic esters, such as this one, characteristically follow a "Rule of Three" with three strong peaks related to the ester linkage.[2][3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Causality |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | The sp² C-H bonds are stronger and stiffer than sp³ C-H bonds, causing them to vibrate at a higher frequency (>3000 cm⁻¹).[4][5] |

| Aromatic C=C Stretch | 1620 - 1450 | Medium, often multiple sharp bands | These absorptions arise from the stretching and contracting of the carbon-carbon bonds within the conjugated π-system of the benzene ring.[5] | |

| C-H Out-of-Plane (OOP) Bending | 810 - 750 and ~690 | Strong | This is a highly diagnostic region. The pattern of substitution on the benzene ring dictates the C-H "wagging" frequencies. For meta-substitution, two characteristic strong bands are expected in these regions.[6] | |

| Overtone/Combination Bands | 2000 - 1650 | Weak | The pattern of these weak bands can also be characteristic of the benzene ring substitution pattern, though they are often obscured.[7] | |

| Ester Group | C=O Stretch | 1730 - 1715 | Very Strong | This is typically the most intense band in the spectrum. Conjugation with the aromatic ring slightly lowers the bond order of the carbonyl, shifting its frequency ~20-30 cm⁻¹ lower than a saturated ester.[2][8] |

| Asymmetric C-O Stretch (C-C-O) | 1310 - 1250 | Strong | This vibration involves the C-O single bond adjacent to the carbonyl group. It is a strong, characteristic peak for aromatic esters.[2] | |

| Symmetric C-O Stretch (O-C-C) | 1130 - 1100 | Strong | This vibration corresponds to the ester oxygen-methyl carbon bond linkage.[2] | |

| Trifluoromethyl | Asymmetric C-F Stretch | ~1350 - 1280 | Very Strong | The high electronegativity of fluorine and the strength of the C-F bond result in very intense absorption bands at high frequencies. |

| Group (-CF₃) | Symmetric C-F Stretch | ~1170 - 1120 | Very Strong | Multiple strong bands are characteristic of the -CF₃ group due to symmetric and asymmetric stretching modes, which may couple with other vibrations.[9] These peaks are often the most prominent features in the fingerprint region. |

| Methyl Group | Aliphatic C-H Stretch | 2980 - 2870 | Medium to Weak | The sp³ C-H bonds of the methyl group vibrate at a lower frequency than their aromatic counterparts (<3000 cm⁻¹).[4] |

| (-CH₃) | C-H Bending | ~1450 | Medium | Asymmetric and symmetric bending (scissoring) vibrations of the methyl group. |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

A self-validating protocol ensures reproducibility and accuracy. Attenuated Total Reflectance (ATR) is the preferred modern technique for liquid samples due to its simplicity and minimal sample preparation.

Instrumentation and Setup

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Accessory: A single-reflection diamond ATR accessory (e.g., DuraSamplIR II).

Step-by-Step Data Acquisition Workflow

-

System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes). Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

ATR Crystal Cleaning: Meticulously clean the diamond ATR crystal surface with a suitable solvent (e.g., isopropanol) using a lint-free swab. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition:

-